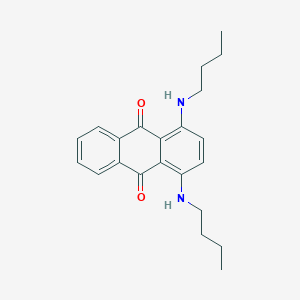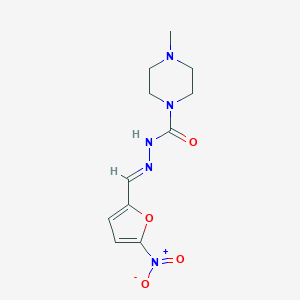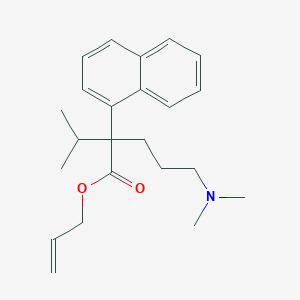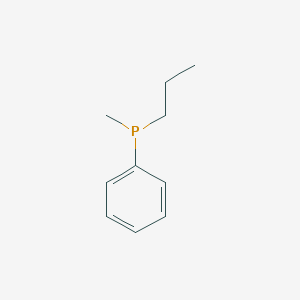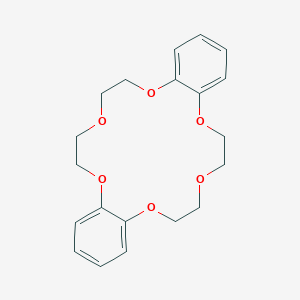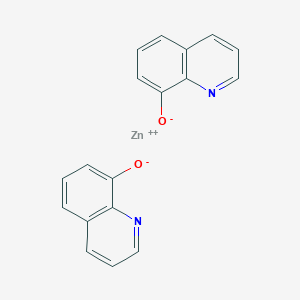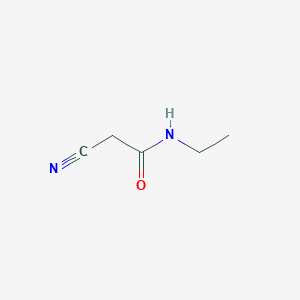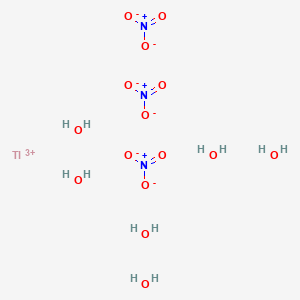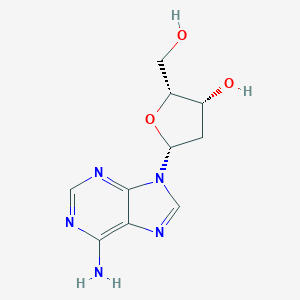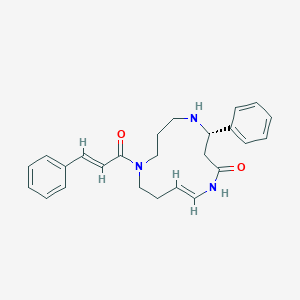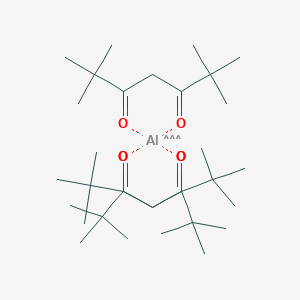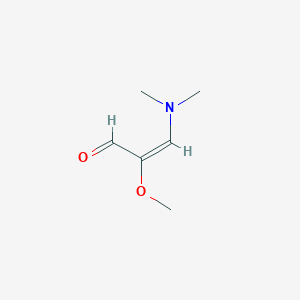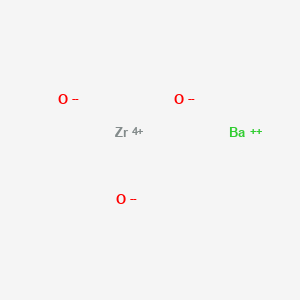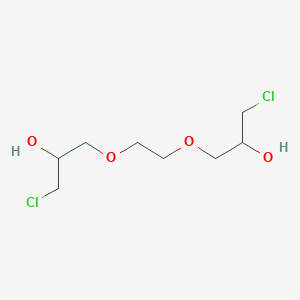
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol), also known as EBCP, is a chemical compound that has been widely used in scientific research applications. This compound is a diol derivative of 1-chloro-2-propanol and has two chlorine atoms and an ethylene oxide group in its structure. EBCP has been extensively studied for its biochemical and physiological effects, as well as for its potential use in various laboratory experiments.
Wirkmechanismus
The mechanism of action of 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) is not fully understood, but it is believed to act as a chelating agent and to form complexes with metal ions. These complexes can then be used in various industrial processes, such as the removal of heavy metals from wastewater.
Biochemische Und Physiologische Effekte
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has been shown to have a range of biochemical and physiological effects. It has been investigated for its potential use as an antioxidant, anti-inflammatory, and antiviral agent. In addition, 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has been studied for its potential use in the treatment of various diseases, including cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has several advantages for use in laboratory experiments. It is highly soluble in water and other polar solvents, making it easy to work with. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol). One potential area of investigation is its use as a building block for the development of new drugs and pharmaceuticals. In addition, 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) could be studied for its potential use in the treatment of various diseases, including cancer and cardiovascular disease. Finally, further research could be conducted to better understand the mechanism of action of 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) and its potential applications in various industrial processes.
Synthesemethoden
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) can be synthesized through the reaction of 3-chloropropan-2-ol with ethylene oxide in the presence of a catalyst. The reaction is typically carried out under mild conditions and yields a white crystalline solid that is highly soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has been widely used in scientific research applications due to its unique chemical properties. It has been studied for its potential use as a surfactant, emulsifier, and chelating agent in various industrial processes. In addition, 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has been investigated for its potential use in the synthesis of new materials and as a building block for the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
13078-45-0 |
|---|---|
Produktname |
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) |
Molekularformel |
C8H16Cl2O4 |
Molekulargewicht |
247.11 g/mol |
IUPAC-Name |
1-chloro-3-[2-(3-chloro-2-hydroxypropoxy)ethoxy]propan-2-ol |
InChI |
InChI=1S/C8H16Cl2O4/c9-3-7(11)5-13-1-2-14-6-8(12)4-10/h7-8,11-12H,1-6H2 |
InChI-Schlüssel |
MEBAOCKWPXDTDB-UHFFFAOYSA-N |
SMILES |
C(COCC(CCl)O)OCC(CCl)O |
Kanonische SMILES |
C(COCC(CCl)O)OCC(CCl)O |
Andere CAS-Nummern |
37569-89-4 13078-45-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



